2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
155817-39-3
VCID:
VC0379886
InChI:
InChI=1S/C17H11ClN2O4/c18-13-14(19-12-9-5-4-8-11(12)17(23)24)16(22)20(15(13)21)10-6-2-1-3-7-10/h1-9,19H,(H,23,24)
SMILES:
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C(=O)O
Molecular Formula:
C17H11ClN2O4
Molecular Weight:
342.7g/mol
2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
CAS No.: 155817-39-3
Main Products
VCID: VC0379886
Molecular Formula: C17H11ClN2O4
Molecular Weight: 342.7g/mol
CAS No. | 155817-39-3 |
---|---|
Product Name | 2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid |
Molecular Formula | C17H11ClN2O4 |
Molecular Weight | 342.7g/mol |
IUPAC Name | 2-[(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C17H11ClN2O4/c18-13-14(19-12-9-5-4-8-11(12)17(23)24)16(22)20(15(13)21)10-6-2-1-3-7-10/h1-9,19H,(H,23,24) |
Standard InChIKey | UAYUPAHYAGHDIT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C(=O)O |
PubChem Compound | 718933 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume